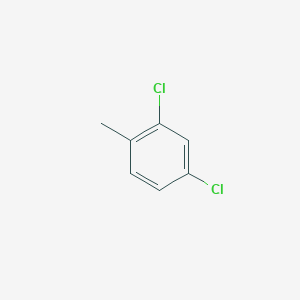

2,4-Dichlorotoluene

概述

描述

准备方法

Synthetic Routes and Reaction Conditions: 2,4-Dichlorotoluene can be synthesized through the diazotization and chlorination of 2,4-diaminotoluene. The process involves the following steps:

Diazotization: 2,4-diaminotoluene is mixed with hydrochloric acid and water, heated to 50°C, and then treated with a 1% sodium nitrite solution. The temperature is maintained at around 60°C.

Chlorination: The diazotized product is then reacted with cuprous chloride, resulting in the formation of this compound.

Industrial Production Methods: An alternative industrial method involves the chlorination of toluene in the presence of catalysts such as copper, iron, antimony, or aluminum. The reaction is typically carried out in solvents like chloroform or methylene dichloride, or even without a solvent. This method, however, has a lower yield compared to the diazotization and chlorination route .

化学反应分析

Isomerization Reactions

2,4-DCT undergoes reversible isomerization under catalytic conditions to form other dichlorotoluene isomers. This process is critical for adjusting isomer ratios in industrial applications.

Catalytic Isomerization

-

Catalyst: Zirconium-containing zeolites (e.g., HZSM-5 modified via hydrothermal treatment) .

-

Conditions:

-

Temperature: 300–350°C

-

Pressure: Atmospheric

-

-

Mechanism: Proton attack on the methyl group initiates a carbocation intermediate, followed by chlorine migration via a π-complex transition state . Hydrothermal modification of HZSM-5 enhances selectivity by altering Brønsted/Lewis acid ratios and generating secondary pores .

-

Selectivity:

Catalyst Selectivity for 2,4-DCT (%) Competing Isomers Formed Unmodified HZSM-5 66.4 2,6-DCT, 3,4-DCT Modified HZSM-5 78.7 Reduced 2,6-DCT, 3,4-DCT -

Reverse Isomerization: 2,4-DCT can isomerize to 2,5-DCT and 3,4-DCT using Pentasil-type zeolites, demonstrating thermodynamic equilibrium dependence .

Oxidation Reactions

2,4-DCT is oxidized to 2,4-dichlorobenzaldehyde, a key intermediate in fragrance and pharmaceutical synthesis.

Catalytic Oxidation

-

Oxidizing Agent: Hydrogen peroxide (H₂O₂).

-

Solvent: Acetic acid.

-

Conditions:

-

Yields:

Temperature (°C) Residence Time (s) 2,4-Dichlorobenzaldehyde Yield (%) 150 1,500 24.1 160 1,800 29.2 -

Mechanism: Radical-initiated oxidation pathways involving Co³⁺/Mo⁶⁺ redox cycles facilitate methyl group oxidation to the aldehyde .

Thermodynamic and Kinetic Insights

-

Adsorption Energies: DFT calculations reveal stronger adsorption of 2,4-DCT (−0.038 eV) on HZSM-5 compared to 2,6-DCT (−0.031 eV), favoring its formation during isomerization .

-

Activation Barriers: Isomerization via proton attack has a barrier of 1.12 eV, while methyl-group rotation barriers are lower (0.85 eV), influencing reaction pathways .

科学研究应用

Chemical Synthesis

Intermediate for Agrochemicals

2,4-DCT is notably used as an intermediate in the production of herbicides. One significant application is its role in the synthesis of the herbicide Cabex, which is employed in agricultural practices to control weed growth effectively .

Production of Fine Chemicals

The compound serves as a precursor for synthesizing various fine chemicals. For example, it can be oxidized to produce 2,4-dichlorobenzaldehyde, an important intermediate for dyes and other specialty chemicals. Recent advancements have introduced methods for continuous oxidation of 2,4-DCT using metal ion complexes as catalysts, resulting in improved efficiency and reduced production costs .

Solvent Properties

Due to its high boiling point (196-197°C) and low water solubility, 2,4-DCT is utilized as a solvent in various chemical reactions. Its properties make it suitable for applications requiring stable solvents that do not easily evaporate or react with other substances .

Environmental Monitoring and Toxicology

Toxicity and Environmental Standards

Research has indicated that 2,4-DCT has potential toxic effects, including irritation of mucous membranes and possible liver damage upon exposure at certain levels . Regulatory bodies such as the New York State Department of Health have established maximum contaminant levels for dichlorotoluene isomers in drinking water to safeguard public health . This highlights the importance of monitoring its presence in environmental samples.

Case Study 1: Synthesis of Herbicides

In a study focusing on the synthesis of Cabex from 2,4-DCT, researchers demonstrated the compound's effectiveness as a precursor. The study highlighted the yield efficiency and the importance of optimizing reaction conditions to enhance product formation while minimizing by-products .

Case Study 2: Continuous Oxidation Process

A recent patent described a novel continuous oxidation process where 2,4-DCT is converted into 2,4-dichlorobenzaldehyde using hydrogen peroxide and specific metal catalysts in a tubular reactor setup. This method significantly reduces reaction time and improves safety by controlling reaction conditions more effectively than traditional batch processes .

作用机制

The mechanism of action of 2,4-dichlorotoluene involves its interaction with various molecular targets. For instance, during the isomerization of 2,5-dichlorotoluene to this compound, the process involves proton attack on the methyl group followed by rearrangement. This reaction is catalyzed by HZSM-5, which undergoes hydrothermal treatment to enhance its selectivity .

相似化合物的比较

- 2,5-Dichlorotoluene

- 2,6-Dichlorotoluene

- 3,4-Dichlorotoluene

- 2,3-Dichlorotoluene

Comparison: 2,4-Dichlorotoluene is unique due to its specific substitution pattern, which influences its reactivity and applications. For example, it is more commonly used in the synthesis of 2,4-dichlorobenzoic acid compared to its isomers. Additionally, its role as an intermediate in the production of pharmaceuticals and agrochemicals sets it apart from other dichlorotoluene isomers .

生物活性

2,4-Dichlorotoluene (2,4-DCT) is an organic compound with the formula C₇H₆Cl₂. It is a colorless liquid that is primarily used in chemical synthesis and as an intermediate in the production of various chemicals. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

- Molecular Formula : C₇H₆Cl₂

- Molar Mass : 163.03 g/mol

- Appearance : Clear, colorless liquid

- Boiling Point : 182 °C

Metabolism and Biodegradation

Research indicates that 2,4-DCT undergoes microbial degradation through various metabolic pathways. For example, studies have shown that bacteria can utilize 2,4-DCT as a carbon source, leading to the formation of chlorinated catechols as intermediates. The degradation pathway involves enzymes such as dioxygenases and cycloisomerases, which facilitate the breakdown of chlorinated compounds into less harmful substances .

Acute Toxicity

Acute exposure to 2,4-DCT has been associated with several toxic effects. In laboratory studies, the LD50 values for 2,4-DCT were reported as follows:

- Mice: 2,900 mg/kg

- Rats: 4,600 mg/kg

- Guinea pigs: 5,000 mg/kg

These values indicate that 2,4-DCT has moderate acute toxicity. Symptoms of exposure can include irritation of mucous membranes, skin irritation, and central nervous system effects .

Chronic Toxicity

Chronic exposure studies have demonstrated significant effects on liver and kidney functions in animal models. For instance, elevated levels of hepatic alanine aminotransferase were observed in rats following exposure to doses below the LD50 threshold. However, specific data on chronic toxicity in humans remains limited .

Liver and Kidney Damage

Repeated exposure to 2,4-DCT has been linked to hepatic and renal toxicity. Histological examinations in animal studies revealed alterations in liver architecture and kidney function impairments. These findings suggest that the kidneys may be particularly sensitive to the toxic effects of 2,4-DCT .

Neurological Effects

Neurological symptoms have been reported following high-dose exposure to 2,4-DCT. These include sensory and motor abnormalities, which may indicate potential neurotoxic effects associated with chronic exposure .

Case Studies

- Case Study on Liver Damage :

- Neurological Impacts :

Summary of Biological Activity

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2,4-Dichlorotoluene, and what methodological considerations are critical in optimizing yield and purity?

- Answer: this compound is synthesized via (1) Sandmeyer reaction on 2-amino-4-chlorotoluene derivatives or (2) direct chlorination of toluene using catalysts like FeCl₃. Optimization requires precise control of reaction temperature (typically 50–80°C) and stoichiometric ratios of chlorinating agents (e.g., Cl₂ gas). Impurities from co-products (e.g., 2,6-dichlorotoluene) can be minimized via fractional distillation . Purity validation involves GC-MS analysis with reference standards .

Q. How can researchers differentiate this compound from its structural isomers using analytical techniques?

- Answer: Differentiation relies on chromatographic and spectroscopic methods:

- Gas Chromatography (GC): Retention time comparisons using polar capillary columns (e.g., DB-5) distinguish isomers like 2,3-, 2,5-, and 2,6-dichlorotoluene .

- NMR Spectroscopy: Distinct aromatic proton splitting patterns (e.g., para-substitution in 2,4-DCT vs. ortho in 2,3-DCT) resolve isomer identities. NMR also identifies chlorine substitution positions .

Q. What are the standard protocols for quantifying this compound in environmental samples such as water?

- Answer: EPA-compliant methods involve liquid-liquid extraction (LLE) with dichloromethane, followed by GC-ECD (electron capture detection) or GC-MS. Detection limits reach 0.1 ppb. Calibration curves using deuterated internal standards (e.g., 2,4-DCT-D₃) improve accuracy .

Advanced Research Questions

Q. What computational methods are employed to predict the physicochemical properties of this compound, and how do they compare with experimental data?

- Answer: Density Functional Theory (DFT/B3LYP) with 6-31++G(d,p) basis sets calculates molecular geometry, vibrational frequencies, and thermodynamic properties (e.g., Gibbs free energy). Results align with experimental IR/Raman spectra within ±5 cm⁻¹ error. Quantitative Structure-Property Relationship (QSPR) models predict logP (2.94) and boiling point (196–197°C), validated against empirical data .

Q. What enzymatic pathways are involved in the aerobic biodegradation of this compound, and how do intermediate metabolites influence reaction kinetics?

- Answer: Ralstonia sp. PS12 initiates degradation via toluene dioxygenase, forming 3,5-dichloro-3-methylcinnamic acid. Subsequent meta-cleavage by catechol 2,3-dioxygenase yields chlorinated muconates. Kinetic studies show rate-limiting steps at epoxidation (k = 0.12 h⁻¹) and dechlorination (k = 0.08 h⁻¹). Accumulation of 3-chlorobenzoate intermediates can inhibit enzyme activity by 30% .

Q. How do catalytic systems influence the isomerization of dichlorotoluene isomers, and what factors determine selectivity in these reactions?

- Answer: Zeolite catalysts (e.g., H-ZSM-5) promote acid-mediated isomerization of 2,5-DCT to 2,4-DCT at 250–300°C. Selectivity (>90%) depends on pore size (5–6 Å) and Si/Al ratio (25–30). In situ FTIR reveals Brønsted acid sites stabilize carbocation intermediates. Competing side reactions (e.g., dealkylation) are suppressed by co-feeding H₂ .

Q. Methodological Notes

- Data Validation: Ensure raw chromatographic/spectroscopic data undergo outlier detection (Grubbs’ test) and uncertainty analysis (±2σ confidence intervals) .

- Environmental Sampling: Adsorption of 2,4-DCT to soil organic matter requires Soxhlet extraction with acetone-hexane (1:1) for recovery rates >85% .

- Synthetic By-Product Management: Co-produced 2,6-dichlorotoluene can be recycled via catalytic hydrodechlorination using Pd/C (H₂, 50 psi) .

属性

IUPAC Name |

2,4-dichloro-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNUTBJJKQIVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2 | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040702 | |

| Record name | 2,4-Dichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-dichlorotoluene is a clear colorless liquid. (NTP, 1992), Colorless liquid; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dichlorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3007 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

385 to 387 °F at 760 mmHg (NTP, 1992), 201 °C @ 760 mm Hg, at 101.3kPa: 200 °C | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

93 °C, 199 °F, open cup, 87 °C c.c. | |

| Record name | 2,4-Dichlorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3007 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

INSOL IN WATER, Solubility in water, g/100ml at 20 °C: (very poor) | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2498 (NTP, 1992) - Denser than water; will sink, 1.2476 @ 20 °C/20 °C, 1.25 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02 | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.56 | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.45 [mmHg], 0.458 mm Hg at 25 °C, Vapor pressure, kPa at 50 °C: 0.4 | |

| Record name | 2,4-Dichlorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3007 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Typical analysis for 2,4-dichlorotoluene is >99% 2,4-dichlorotoluene, <0.2% 4-chlorotoluene, <0.3% 2,5-dichlorotoluene, <0.1% 2,6-dichlorotoluene, <0.4% 3,4-dichlorotoluene. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

95-73-8 | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dichlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2,4-dichloro-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S32N6LG3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

7.7 °F (NTP, 1992), -13.5 °C | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。